molecular formula C9H14N2O3S B2902359 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide CAS No. 328072-15-7

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Cat. No. B2902359
CAS RN: 328072-15-7
M. Wt: 230.28
InChI Key: IFBDYRCQPHERQI-UHFFFAOYSA-N
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Description

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a chemical compound with a molecular formula of C10H16N2O·H2SO4 and a molecular weight of 278.32 . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide consists of a benzene ring substituted with an amino group and a sulfonamide group . The sulfonamide group is further substituted with a 2-hydroxyethyl group and a methyl group .


Physical And Chemical Properties Analysis

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a solid at 20 degrees Celsius . It has a melting point range of 174.0 to 182.0 degrees Celsius . The compound is soluble in water .

Scientific Research Applications

Medicine: Targeted Drug Delivery Systems

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide shows potential in the development of targeted drug delivery systems. Its structure allows for conjugation with specific ligands or antibodies, enabling the targeted delivery of therapeutics to diseased cells, such as cancer cells, while minimizing systemic side effects .

Agriculture: Pesticide Formulation

In agriculture, this compound could be utilized in the formulation of pesticides. Its sulfonamide group may interact with certain enzymes or receptors in pests, leading to the development of more effective and potentially less toxic pesticides .

Environmental Science: Water Treatment

The compound’s ability to form complexes with metals suggests its use in water treatment processes. It could help in the removal of heavy metals from contaminated water sources, aiding in environmental cleanup efforts .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can be used as a standard or a reagent in chromatographic analysis to quantify or separate substances in a mixture, due to its unique chemical properties .

Materials Science: Polymer Synthesis

This compound is valuable in materials science for the synthesis of polymers. Its incorporation into polymer chains could result in materials with enhanced properties, such as increased thermal stability or improved mechanical strength .

Biochemistry: Enzyme Inhibition Studies

The sulfonamide moiety of the compound is structurally similar to the sulfonamide antibiotics, which are known to inhibit bacterial enzymes. Thus, it could be used in biochemical studies to explore enzyme inhibition and understand bacterial resistance mechanisms .

Pharmacology: Development of New Therapeutics

In pharmacology, the compound’s structural features make it a candidate for the synthesis of new therapeutic agents. Its molecular framework could be modified to enhance its interaction with biological targets, leading to the development of new drugs .

Industrial Applications: Synthesis of Dyes and Pigments

The amino group in the compound’s structure makes it a precursor in the synthesis of dyes and pigments. It can react with various compounds to form colored substances used in textiles, paints, and inks .

Future Directions

While specific future directions for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide are not mentioned in the literature, the compound’s potential for further study is evident. For instance, its use as a binder for anticorrosive and antimicrobial coatings has been explored . This suggests potential applications in materials science and engineering.

properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(6-7-12)15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBDYRCQPHERQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

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